TY-52156, chemically known as 1-(4-chlorophenylhydrazono)-1-(4-chlorophenylamino)-3,3-dimethyl-2-butanone, is a novel antagonist of the sphingosine-1-phosphate receptor 3 (S1P3). This compound has garnered attention due to its significant role in modulating various biological processes, particularly in vascular functions and immune responses. Sphingosine 1-phosphate itself is a bioactive lysophospholipid that plays critical roles in angiogenesis, vascular development, and cardiovascular functions .
TY-52156 is classified as a selective S1P3 receptor antagonist. It has been studied for its effects on calcium signaling and Rho activation in various cell types, including endothelial cells and immune cells. The compound has shown potential in both in vitro and in vivo studies, demonstrating its ability to inhibit S1P-induced signaling pathways effectively .
The molecular structure of TY-52156 can be represented as follows:
The structure features a hydrazone linkage which is crucial for its biological activity. The presence of chlorophenyl groups contributes to its receptor binding affinity and selectivity for S1P3 .
TY-52156 undergoes specific chemical reactions that are pivotal for its function as an S1P3 antagonist. Notably, it competes with sphingosine 1-phosphate for binding to the S1P3 receptor, thereby inhibiting downstream signaling pathways such as calcium mobilization and Rho activation. The Ki value for TY-52156 binding to the S1P3 receptor is approximately 110 nM, indicating its potency .
In experimental setups, TY-52156 has been shown to inhibit S1P-induced vasoconstriction in isolated arteries, demonstrating its potential therapeutic applications in vascular disorders .
The mechanism by which TY-52156 exerts its effects involves competitive inhibition of the S1P3 receptor. Upon administration, TY-52156 binds to the S1P3 receptor, preventing sphingosine 1-phosphate from activating this receptor. This blockade leads to a decrease in intracellular calcium levels and Rho activation, which are critical for various cellular responses including contraction in vascular smooth muscle cells and modulation of immune cell functions .
In vivo studies have indicated that pretreatment with TY-52156 can significantly alter physiological responses such as heart rate and vascular tone, further supporting its role in cardiovascular regulation .
Relevant data on the physical properties may not be extensively documented but are crucial for understanding the compound's behavior in biological systems .
TY-52156 has significant scientific applications primarily in pharmacology and biomedical research:
TY-52156 (chemical name: N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidic 2-(4-chlorophenyl) hydrazide) is a synthetic organic compound with the molecular formula C₁₈H₁₉Cl₂N₃O and a molecular weight of 364.27 g/mol (as anhydrous compound) [1] [5]. Its CAS registry number (934369-14-9) provides a unique identifier for this selective antagonist. The compound features a distinctive hydrazonamide backbone with two aromatic chlorophenyl rings that contribute significantly to its receptor binding characteristics [4] [7].
Table 1: Physicochemical Properties of TY-52156
Property | Value | Significance |
---|---|---|
Molecular Weight | 364.27 g/mol | Impacts pharmacokinetics and biodistribution |
XLogP | 5.75 [4] | High lipophilicity influences membrane permeability |
Hydrogen Bond Acceptors | 4 [4] | Affects solubility and protein interactions |
Hydrogen Bond Donors | 2 [4] | Influences binding affinity |
Topological Polar Surface Area | 53.49 Ų [4] | Moderates blood-brain barrier penetration |
Rotatable Bonds | 6 [4] | Impacts conformational flexibility |
Solubility in DMSO | ≥100 mg/mL (274.52 mM) [1] | Suitable for experimental stock solutions |
Solubility in Ethanol | ≥94.6 mg/mL [5] | Alternative solvent preparation |
Aqueous Solubility | Insoluble [5] | Limits in vivo administration routes |
Appearance | Light yellow to yellow crystalline solid [1] | Physical state at room temperature |
The compound exhibits limited aqueous solubility but dissolves readily in organic solvents including DMSO (≥100 mg/mL) and ethanol (≥94.6 mg/mL) [1] [5]. This solubility profile necessitates specific formulation approaches for experimental and potential therapeutic applications. The crystalline solid form shows stability under recommended storage conditions (-20°C), though it is light-sensitive and requires protection from illumination [7]. Its structural complexity is evidenced by the canonical SMILES representation: ClC1=CC=C(/N=C(NNC2=CC=C(Cl)C=C2)/C(C(C)(C)C)=O)C=C1, which reveals the asymmetric hydrazonamide bridge connecting the chlorinated aromatic systems to the tert-butyl ketone moiety [4] [7].
TY-52156 demonstrates favorable pharmacokinetic properties with particularly high oral bioavailability, a key advantage for research applications. Studies in Sprague-Dawley rats (290-340 g) revealed an absolute oral bioavailability of 70.9% following administration at 1 mg/kg [5] [9]. This exceptional absorption profile enables effective in vivo investigation of S1P3 receptor biology without requiring invasive administration methods.
Table 2: Key Pharmacokinetic Parameters of TY-52156
Parameter | Value | Experimental Conditions |
---|---|---|
Oral Bioavailability (F) | 70.9% | 1 mg/kg in male SD rats [5] |
Effective Dose (in vivo) | 10-30 mg/kg | Oral administration in SD rats [1] |
Plasma Protein Binding | Not reported | -- |
Metabolic Stability | Moderate | Suggested by bioavailability data |
Half-life (t₁/₂) | Not characterized | -- |
CNS Penetration | Demonstrated [8] | Functional effects in pain models |
Following oral administration at pharmacologically relevant doses (10-30 mg/kg), TY-52156 achieves sufficient systemic exposure to effectively suppress S1P3 receptor-mediated bradycardia in rat models [1]. This dose-dependent response provides evidence of target engagement in vivo. The compound's high lipophilicity (predicted XLogP 5.75) contributes to its excellent membrane permeability, facilitating distribution to target tissues [4]. While comprehensive metabolism studies are lacking in the available literature, the demonstrated oral bioavailability suggests moderate metabolic stability. The compound has shown functional activity in the central nervous system, evidenced by its inhibition of S1P3-mediated acute mechanical pain in murine models (10 nmol/20μL/paw) [10], indicating its ability to cross biological barriers, including potentially the blood-brain barrier.
TY-52156 exhibits potent and selective antagonism of the sphingosine-1-phosphate receptor 3 (S1P3), with a well-characterized equilibrium dissociation constant (Ki) of 110 nM [1] [2] [9]. This affinity was established through comprehensive radioligand binding assays and functional studies. The compound competitively inhibits the dose-dependent increase in intracellular calcium concentration ([Ca²⁺]i) elicited by S1P in S1P3-transfected Chinese Hamster Ovary (CHO-K1) cells, confirming its mechanism as a competitive antagonist at this receptor subtype [1] [5].
The selectivity profile of TY-52156 is particularly noteworthy. At concentrations up to 10 μM, it demonstrates minimal off-target activity against 24 other GPCRs and three ion channels (<30% inhibition) [1] [7]. Comparative analysis reveals approximately 30-fold selectivity for S1P3 over other S1P receptor subtypes (S1P1, S1P2, S1P4, and S1P5), as evidenced by its significantly weaker inhibition of Eu-GTP binding to these receptors [7] [10]. This selectivity is functionally relevant, as TY-52156 (10 μM) effectively inhibits S1P-induced phosphorylation of p44/p42 MAPK in CHO-K1 cells within just 10 minutes of exposure [1] [3].
Table 3: Functional Characterization of TY-52156 at S1P3 Receptor
Assay System | Activity | Concentration/Time |
---|---|---|
[Ca²⁺]i mobilization (S1P3-CHO) | Inhibition (Ki = 110 nM) | Dose-dependent [1] |
p44/p42 MAPK phosphorylation | Inhibition | 10 μM, 10 min [1] |
S1P-induced Rho activation | Inhibition | 1 μM in HCASMCs [5] |
Coronary flow decrease | Inhibition | Perfused rat heart [10] |
FTY-720-induced bradycardia | Suppression | 30 mg/kg p.o. in rats [1] |
S1P3-mediated mechanical pain | Inhibition | 10 nmol/paw in mice [10] |
Cellular mechanisms beyond calcium signaling are also modulated by TY-52156. In human coronary artery smooth muscle cells (HCASMCs), the compound inhibits S1P-induced Rho GTPase activation at 1 μM concentrations, demonstrating its ability to disrupt S1P3-mediated cytoskeletal reorganization and vascular contraction pathways [5] [10]. This multi-faceted antagonism of S1P3 signaling cascades underscores its value as a pharmacological tool for dissecting the receptor's diverse physiological roles.
Within the pharmacological landscape of sphingosine-1-phosphate receptor modulators, TY-52156 occupies a distinct niche due to its unique combination of receptor subtype selectivity, pharmacokinetic properties, and chemical structure. Unlike pan-S1PR antagonists such as VPC23019, which inhibit multiple receptor subtypes (S1P1, S1P3, and S1P4), TY-52156 demonstrates exceptional specificity for S1P3 with approximately 30-fold selectivity over other family members [7] [10]. This selectivity profile enables more precise pharmacological dissection of S1P3-mediated functions without confounding effects from modulation of other S1P receptor subtypes.
Structurally, TY-52156 belongs to the hydrazonamide chemical class, differentiating it from carboxylate-containing antagonists like CAY-10444, which also exhibits S1P3 selectivity but with lower potency (IC₅₀ = 0.6 μM) [10]. The hydrazonamide backbone contributes to TY-52156's favorable pharmacokinetics, particularly its high oral bioavailability (70.9% in rats), which exceeds that of many peptidomimetic S1PR antagonists requiring parenteral administration [5] [9].
Table 4: Comparative Analysis of S1P3-Targeted Antagonists
Antagonist | Chemical Class | Molecular Weight | S1P3 Ki/IC₅₀ | Selectivity Profile | Key Distinguishing Features |
---|---|---|---|---|---|
TY-52156 | Hydrazonamide | 364.27 g/mol | 110 nM [1] | 30-fold vs S1P1/2/4/5 [7] | High oral bioavailability (70.9%) |
CAY-10444 | Carboxylate | 324.4 g/mol | 0.6 μM [10] | Moderate S1P3 selectivity | Lower potency than TY-52156 |
VPC23019 | Aminocarboxylate | 563.5 g/mol | S1P1/S1P3 antagonist [10] | Pan-S1PR inhibition | Lacks subtype selectivity |
BML-241 | Sulfonamide | 520.5 g/mol | ~1 μM | Limited characterization | Lower potency and selectivity |
TY-52156 analogue 48 | Hydrazonamide | 378.3 g/mol | Improved potency | Not fully characterized | Illustrates scaffold optimization |
Functionally, TY-52156 demonstrates superior in vivo efficacy in specific physiological models compared to other antagonists. For example, at 30 mg/kg orally, it effectively suppresses FTY-720-induced S1P3 receptor-mediated bradycardia in rats [1] [9], a response not observed with antagonists having poor oral bioavailability. Furthermore, its ability to cross biological barriers enables investigation of S1P3 functions in the central nervous system, as demonstrated by its inhibition of S1P3-mediated acute mechanical pain in mice [10]. This contrasts with more polar antagonists that exhibit limited tissue distribution.
The compound has also demonstrated unique functional effects in specialized research applications. Unlike many S1PR antagonists, TY-52156 effectively inhibits S1P-induced expansion of cancer stem cells in multiple human cancer cell lines (A549, LNCaP, U251MG, and OVCAR-5) at concentrations of approximately 10 μM [7] [9]. This positions it as a valuable tool for investigating the role of S1P3 in cancer biology and stemness regulation. Recent research has further leveraged its specificity to demonstrate that S1P3 inhibition remodels the tumor microenvironment through recruitment of proinflammatory macrophages, enhancing CAR-T cell efficacy in solid tumors [8], an application not yet demonstrated with other S1P3 antagonists.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: